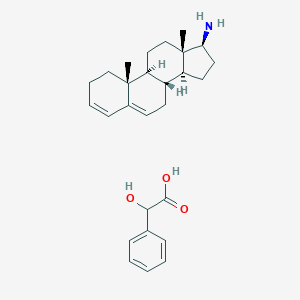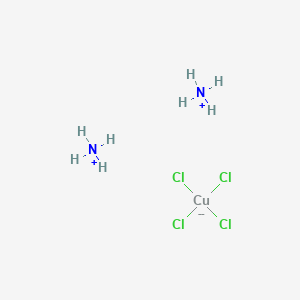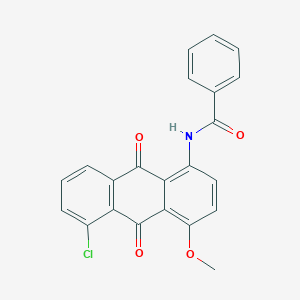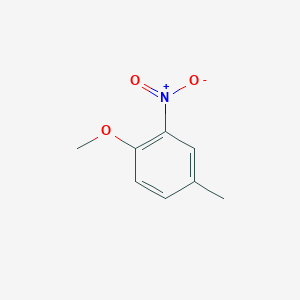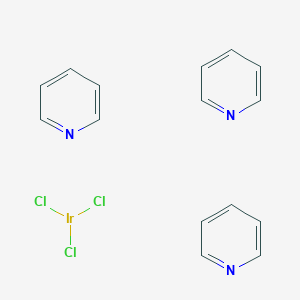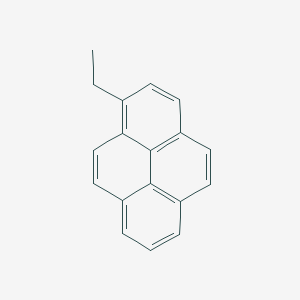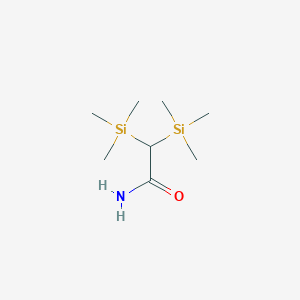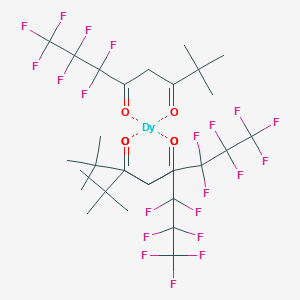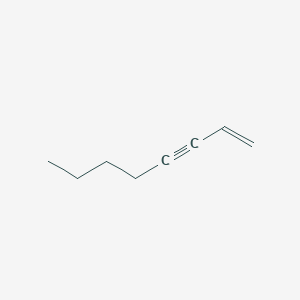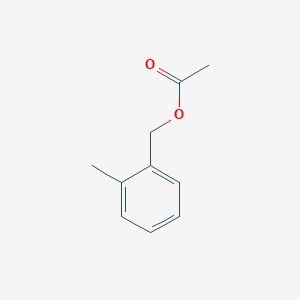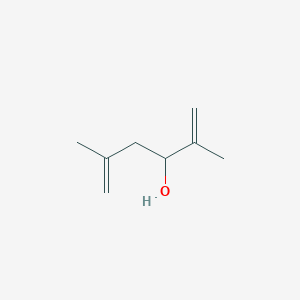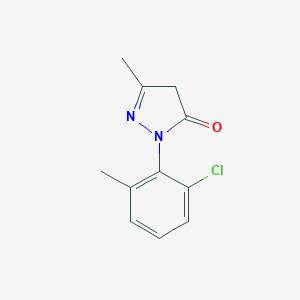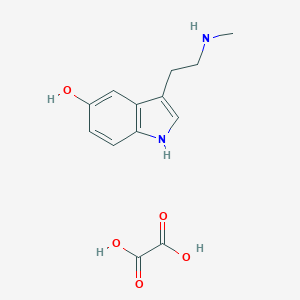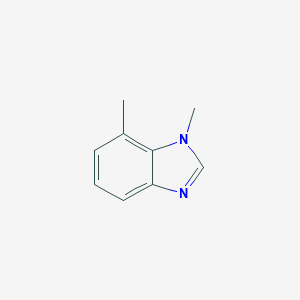
1,7-dimethyl-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Dimethyl-1H-benzimidazole is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of benzimidazole and is commonly used as a building block for the synthesis of various biologically active molecules. In
作用机制
The mechanism of action of 1,7-dimethyl-1H-benzimidazole is not fully understood. However, it has been suggested that this compound exerts its biological activities through various mechanisms, including inhibition of reactive oxygen species, modulation of enzyme activity, and interaction with DNA. Furthermore, 1,7-dimethyl-1H-benzimidazole has been shown to exhibit selective cytotoxicity against cancer cells, suggesting its potential use as an anticancer agent.
生化和生理效应
1,7-Dimethyl-1H-benzimidazole has been shown to exhibit various biochemical and physiological effects. For instance, this compound has been reported to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. Furthermore, 1,7-dimethyl-1H-benzimidazole has been shown to exhibit potent antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
1,7-Dimethyl-1H-benzimidazole has several advantages for lab experiments. Firstly, it is readily available and relatively inexpensive compared to other compounds with similar biological activities. Secondly, this compound is stable under various conditions, making it suitable for long-term storage and handling. However, there are also some limitations associated with the use of 1,7-dimethyl-1H-benzimidazole in lab experiments. For instance, this compound may exhibit low solubility in water, which may limit its use in aqueous-based assays. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its use in mechanistic studies.
未来方向
There are several future directions for the research of 1,7-dimethyl-1H-benzimidazole. Firstly, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activities. Secondly, the potential applications of 1,7-dimethyl-1H-benzimidazole in materials science, such as the synthesis of new polymers and nanomaterials, need to be explored. Additionally, the potential use of this compound as an anticancer agent needs to be further investigated, including its efficacy and safety in preclinical and clinical studies.
Conclusion
In conclusion, 1,7-dimethyl-1H-benzimidazole is a promising compound for scientific research due to its unique properties and potential applications. This compound has been extensively studied for its biological activities, including antioxidant, antimicrobial, antitumor, and anti-inflammatory activities. Furthermore, 1,7-dimethyl-1H-benzimidazole has been used as a starting material for the synthesis of various biologically active compounds. However, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various scientific fields.
合成方法
1,7-Dimethyl-1H-benzimidazole can be synthesized through various methods, including the reaction of o-phenylenediamine with methyl propionate or by cyclization of 2-(methylthio)aniline with formic acid. However, the most commonly used method for the synthesis of 1,7-dimethyl-1H-benzimidazole is the reaction of o-phenylenediamine with methyl isobutyrate in the presence of a strong acid catalyst.
科学研究应用
1,7-Dimethyl-1H-benzimidazole has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. This compound has been shown to exhibit potent antioxidant, antimicrobial, antitumor, and anti-inflammatory activities. Furthermore, 1,7-dimethyl-1H-benzimidazole has been used as a starting material for the synthesis of various biologically active compounds, such as benzimidazole derivatives, imidazole derivatives, and pyrazole derivatives.
属性
IUPAC Name |
1,7-dimethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-4-3-5-8-9(7)11(2)6-10-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKQROSLNCMNNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dimethylbenzimidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

